2,3,5-Trichlorophenol

Description

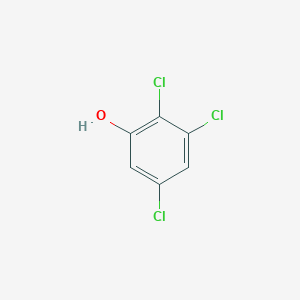

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGQHTJIFOQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026208 | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Long colorless needles or white chalky solid. (NTP, 1992), COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

478 to 480 °F at 760 mmHg (NTP, 1992), 248-253 °C | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Solubility in water: poor | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

933-78-8 | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7DUC2C8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 to 138 °F (NTP, 1992), 62 °C | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trichlorophenol: Properties, Analysis, and Biological Impact

For Immediate Release

This technical document provides a comprehensive overview of 2,3,5-Trichlorophenol (CAS No. 933-78-8), a significant chlorinated organic compound. Tailored for researchers, scientists, and professionals in drug development and environmental science, this guide details its chemical and physical properties, outlines detailed experimental protocols for its analysis, and explores its potential biological mechanisms of action.

Core Chemical and Physical Properties

This compound is a chlorinated phenol that typically appears as colorless crystals or a white chalky solid with a characteristic phenolic odor[1][2]. As a member of the trichlorophenol isomer group, its specific chlorine substitution pattern dictates its unique chemical behavior and toxicological profile.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 933-78-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₃O | [1][2][5] |

| Molecular Weight | 197.45 g/mol | [4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Phenol, 2,3,5-trichloro- | [2] |

| InChI Key | WWGQHTJIFOQAOC-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C(=C1O)Cl)Cl)Cl | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 57-62 °C (135-144 °F) | [1][2] |

| Boiling Point | 248-253 °C (478-487 °F) at 760 mmHg | [1][2][3] |

| Appearance | Colorless crystals or white chalky solid | [1][2] |

| Water Solubility | Poor; < 1 mg/mL at 16 °C (61 °F) | [2] |

| Vapor Density | 6.8 (air = 1) | [2][3] |

| Octanol/Water Partition Coefficient (log P) | 3.8 | [2][3] |

| pKa | 6.57 ± 0.15 (Predicted) |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, handling, and analysis of this compound. The following sections provide plausible and established protocols.

Synthesis of this compound (Proposed Method)

Principle: The direct chlorination of 3,5-dichlorophenol in the presence of a Lewis acid catalyst can introduce a chlorine atom at the 2-position, yielding this compound. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of other isomers and over-chlorinated products.

Materials:

-

3,5-Dichlorophenol

-

1,2-Dichloroethane (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Chlorine (Cl₂) gas

-

Hydrochloric acid (aqueous, 10%)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., sodium hydroxide solution), add 3,5-dichlorophenol (1 eq.).

-

Dissolution: Add anhydrous 1,2-dichloroethane to dissolve the starting material under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 10-15°C in an ice bath. Carefully add anhydrous aluminum chloride (approx. 0.05 eq.) to the stirred solution.

-

Chlorination: Bubble chlorine gas (1.0-1.1 eq.) slowly through the stirred solution via the gas inlet tube. Maintain the temperature between 10-15°C throughout the addition, which may take 3-4 hours.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine. Slowly add 10% aqueous hydrochloric acid to the reaction mixture to quench the catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Analytical Determination by GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and highly sensitive method for the quantification of chlorophenols in various matrices. The following protocol, adapted from established environmental analysis methods, involves a derivatization step to improve chromatographic performance.

Principle: Chlorophenols are converted to their acetate esters using acetic anhydride in a basic solution. These derivatives are more volatile and less polar than the parent phenols, resulting in better peak shape and sensitivity during GC analysis.

Materials:

-

Sample (e.g., water, soil extract)

-

Potassium carbonate (K₂CO₃) buffer solution

-

Acetic anhydride

-

Hexane (analytical grade)

-

This compound analytical standard

-

Internal standard (e.g., 1,3,5-tribromobenzene)

Procedure:

-

Sample Preparation: For a 100 mL aqueous sample, adjust the pH to be alkaline by adding it to a flask containing a K₂CO₃ buffer.

-

Derivatization: Add 0.5 mL of acetic anhydride to the buffered sample. Seal and stir vigorously for 15-30 minutes at room temperature to form 2,3,5-trichlorophenyl acetate.

-

Extraction: Perform a liquid-liquid extraction by adding 5 mL of hexane to the sample and shaking for 2 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction twice more with fresh hexane.

-

Concentration: Combine the hexane extracts and concentrate the volume to approximately 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph with a Mass Spectrometer detector.

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Conditions: Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for 2,3,5-trichlorophenyl acetate and the internal standard.

-

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is limited, studies on the closely related isomer 2,4,6-trichlorophenol provide a valuable model for the cytotoxic mechanisms of this class of compounds. Exposure to 2,4,6-trichlorophenol has been shown to induce a multi-faceted cellular stress response leading to apoptosis.

The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers oxidative stress. This in turn activates the Nrf2/HMOX1 antioxidant response pathway. Concurrently, the compound induces Endoplasmic Reticulum (ER) stress, characterized by the upregulation of key stress sensor proteins. Both oxidative and ER stress pathways converge on the mitochondria, leading to a loss of mitochondrial membrane potential and the activation of the intrinsic apoptotic cascade, culminating in cell death.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and respiratory protection (e.g., N95 dust mask) when handling the solid compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep separated from strong oxidants and food products.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment. In case of a spill, dampen the solid material with 60-70% ethanol, collect it into a suitable container, and decontaminate the area with a soap and water solution.

References

- 1. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 3. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]

- 4. 2,3,4-TRICHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Sciencemadness Discussion Board - How to make 2,4,6 Trichlorophenol? - Powered by XMB 1.9.11 [sciencemadness.org]

2,3,5-Trichlorophenol chemical structure and IUPAC name

An In-depth Technical Guide to 2,3,5-Trichlorophenol

This guide provides a comprehensive overview of this compound, a significant chlorinated organic compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, structural characteristics, physical properties, and its role as a chemical intermediate.

Chemical Identity and Structure

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Chemical Structure: this compound is an aromatic compound. Its structure consists of a benzene ring substituted with one hydroxyl (-OH) group and three chlorine atoms at positions 2, 3, and 5. The molecular formula is C₆H₃Cl₃O[1][2][3]. It is described as colorless crystals or a white chalky solid with a characteristic odor[1][2][4].

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing essential data for handling, modeling, and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 197.45 g/mol | [1][3][4] |

| CAS Number | 933-78-8 | [1][2][3] |

| Melting Point | 57-60 °C (135-138 °F) | [1][4][5] |

| Boiling Point | 248-253 °C (478-480 °F) at 760 mmHg | [1][2][4][5] |

| Water Solubility | 771 mg/L at 25 °C (Slightly soluble) | [1][4][5] |

| Vapor Density | 6.8 (air = 1) | [1] |

| LogP (Octanol-Water) | 3.8 | [1] |

| pKa | 6.57 ± 0.15 (Predicted) | [4] |

| EINECS Number | 213-272-2 | [1][4] |

Experimental Protocols: Synthesis

General Approach: Chlorination of a Dichlorophenol Precursor

This method is adapted from procedures for synthesizing other trichlorophenol isomers, such as 2,4,5-trichlorophenol from 2,5-dichlorophenol, and should be considered a general, unvalidated approach for this compound. The synthesis would likely involve the chlorination of a suitable dichlorophenol isomer, such as 2,3-dichlorophenol or 3,5-dichlorophenol.

Materials:

-

Dichlorophenol precursor (e.g., 3,5-Dichlorophenol)

-

Anhydrous Lewis acid catalyst (e.g., Aluminium chloride, AlCl₃)

-

Inert polar aprotic solvent (e.g., 1,2-dichloroethane)

-

Chlorine gas (Cl₂)

-

Hydrochloric acid (HCl) for workup

Procedure:

-

Dissolution: Dissolve the chosen dichlorophenol precursor in an inert solvent like 1,2-dichloroethane inside a reaction vessel equipped with a stirrer, gas inlet, and cooling system.

-

Catalyst Addition: Cool the solution to a controlled temperature (e.g., 10-15°C) and add a catalytic amount of a Lewis acid, such as anhydrous aluminium chloride.

-

Chlorination: Bubble chlorine gas slowly through the stirred mixture over several hours. The reaction is exothermic and the temperature must be carefully maintained within a narrow range to control isomer formation.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to track the consumption of the starting material and the formation of the trichlorophenol product.

-

Workup: Once the reaction is complete, terminate the chlorine flow. Quench the reaction by adding water or dilute hydrochloric acid to decompose the catalyst.

-

Extraction & Purification: Separate the organic layer. Wash it with water and then a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. The solvent is then removed under reduced pressure (e.g., rotary evaporation) to yield the crude product.

-

Final Purification: The crude this compound can be purified by techniques such as recrystallization from a suitable solvent or fractional distillation.

Disclaimer: This is a generalized protocol. The specific reaction conditions, including precursor choice, catalyst, temperature, and reaction time, would require optimization to selectively synthesize the 2,3,5-isomer and minimize the formation of other isomers.

Industrial and Research Applications

This compound serves as a versatile chemical intermediate, primarily in the synthesis of more complex molecules for industrial applications[2]. Its specific arrangement of chlorine atoms and the reactive hydroxyl group make it a valuable building block.

The following diagram illustrates the logical workflow of this compound as a foundational chemical intermediate.

Caption: Workflow of this compound as a chemical intermediate.

References

2,3,5-Trichlorophenol molecular weight and formula

This guide provides a detailed overview of the chemical and physical properties of 2,3,5-Trichlorophenol, a halogenated phenol. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of experimental and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C6H3Cl3O | [1][2][3][4] |

| Alternate Molecular Formula | C6H2Cl3OH | [5] |

| Molecular Weight | 197.4 g/mol | [1] |

| Alternate Molecular Weight | 197.45 g/mol | [2][3][4][5] |

| CAS Number | 933-78-8 | [1][4] |

Logical Relationship of Chemical Information

The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical properties.

Caption: Relationship between this compound and its key identifiers.

References

- 1. This compound | C6H3Cl3O | CID 13619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chembk.com [chembk.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound Analytical Standard - Best Price Supplier in Mumbai [nacchemical.com]

solubility of 2,3,5-Trichlorophenol in water and organic solvents

An In-depth Technical Guide on the Solubility of 2,3,5-Trichlorophenol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. Due to the limited availability of quantitative solubility data for this compound in organic solvents, this guide also includes comparative data for the closely related isomers, 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, to provide a broader context for researchers.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its environmental fate, bioavailability, and formulation development. The following tables summarize the available quantitative and qualitative solubility data for this compound and its isomers.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 771 mg/L | [1] |

| Chloroform | Not Specified | Slightly Soluble | [1][2] |

| Methanol | Heated | Slightly Soluble | [1][2] |

Note: The qualitative descriptors "slightly soluble" indicate that the compound does not dissolve to a large extent in these solvents under the specified conditions. The availability of standard solutions of this compound in methanol and isooctane further confirms its solubility in these organic solvents, although the saturation concentrations are not specified.

Table 2: Comparative Solubility of Trichlorophenol Isomers in Organic Solvents

To provide a more comprehensive understanding, the following table presents quantitative solubility data for the 2,4,5- and 2,4,6- isomers of trichlorophenol in various organic solvents at 25 °C. This data can serve as a useful reference for estimating the potential solubility of this compound in similar solvent systems.

| Solvent | 2,4,5-Trichlorophenol ( g/100 g solvent) | 2,4,6-Trichlorophenol ( g/100 g solvent) | Reference |

| Acetone | 615 | 525 | [3][4] |

| Benzene | 163 | 113 | [3][4] |

| Carbon Tetrachloride | 51 | 37 | [3][4] |

| Diethyl Ether | 525 | Not Specified | [3] |

| Methanol | 615 | 525 | [3][4] |

| Toluene | 122 | 100 | [3][4] |

| Denatured Alcohol | 525 | 400 | [3][4] |

Experimental Protocols for Solubility Determination

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the aqueous solubility of chemical substances. It involves equilibrating a surplus of the test substance with a known volume of the solvent at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Detailed Experimental Protocol

2.2.1. Materials and Reagents:

-

This compound (analytical standard, >99% purity)

-

Solvents: Deionized water, Methanol, Ethanol, Acetone, Toluene, etc. (HPLC or analytical grade)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

2.2.2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the respective solvent (e.g., 10 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24 to 72 hours).

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining suspended particles. The filter material should be compatible with the solvent and should not adsorb the analyte.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

2.2.3. Quantification by HPLC-UV:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the phenol is in its protonated form.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at an appropriate wavelength (e.g., 280 nm).

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

-

Analysis:

-

Inject the diluted sample extract into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

2.2.4. Quantification by GC-MS (for organic solvents):

-

Sample Derivatization (Optional but often recommended for phenols):

-

To improve chromatographic performance and sensitivity, the phenol group can be derivatized (e.g., acetylation with acetic anhydride).

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Calibration and Analysis:

-

Similar to the HPLC method, prepare calibration standards and a calibration curve.

-

Analyze the diluted sample extract and calculate the solubility.

-

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of both a polar hydroxyl (-OH) group and nonpolar chlorinated benzene ring results in a molecule with mixed polarity. This influences its solubility in different types of solvents.

Caption: Logical relationships governing the solubility of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2,3,5-trichlorophenol, a compound of significant environmental and toxicological interest. Understanding its fragmentation behavior is crucial for its unambiguous identification and quantification in complex matrices. This document details the core fragmentation patterns under different ionization techniques, provides established experimental protocols for its analysis, and visualizes the key fragmentation pathways and analytical workflows.

Core Fragmentation Data

The mass spectrometric behavior of this compound is highly dependent on the ionization technique employed. Electron Ionization (EI) typically induces extensive fragmentation, providing a detailed structural fingerprint, while softer ionization methods like Electrospray Ionization (ESI) often yield a prominent molecular ion, which is useful for molecular weight determination and quantification.

Quantitative Mass Spectrometry Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) observed for this compound under various mass spectrometry conditions. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) results in isotopic clusters for chlorine-containing fragments, which is a key diagnostic feature. For simplicity, the m/z values for the most abundant isotopologue (containing only ³⁵Cl) are primarily listed.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

| GC-MS (EI) | 196 [M]⁺• | 198, 200, 160, 132, 97, 62 | --INVALID-LINK-- |

| LC-ESI-QFT (Negative) | 194.9177 [M-H]⁻ | 158.941 | --INVALID-LINK-- |

Visualizing the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a series of characteristic steps, primarily involving the loss of chlorine and carbon monoxide moieties. The following diagram illustrates the proposed fragmentation pathway.

Experimental Protocols

The analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization to improve chromatographic performance, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis of aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on methodologies for the analysis of chlorophenols in environmental samples.

1. Sample Preparation and Derivatization:

-

Extraction: For solid samples (e.g., soil, sediment), accelerated solvent extraction (ASE) or Soxhlet extraction can be employed. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) is common.

-

Derivatization: To enhance volatility and improve peak shape, the phenolic hydroxyl group is often derivatized. A common method is acetylation using acetic anhydride in the presence of a catalyst like potassium carbonate.

-

To an aqueous sample or an extract, add a suitable buffer (e.g., potassium carbonate) to adjust the pH.

-

Add acetic anhydride and heat the mixture (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to form the acetate derivative.

-

Extract the derivatized analyte into an organic solvent such as hexane.

-

Concentrate the extract to a final volume for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-350.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of this compound in aqueous matrices.

1. Sample Preparation:

-

Filtration: Filter aqueous samples through a 0.45 µm membrane filter to remove particulate matter.

-

Solid-Phase Extraction (SPE): For pre-concentration and sample cleanup, pass the water sample through an SPE cartridge (e.g., Oasis HLB).

-

Condition the cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution:

-

Start with 95% A, hold for 0.5 min.

-

Linearly decrease A to 5% over 5 minutes.

-

Hold at 5% A for 1 minute.

-

Return to initial conditions and equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion: m/z 195

-

Product Ions: Monitor characteristic fragments (e.g., m/z 160, 125). Collision energy should be optimized for the specific instrument.

-

-

Analytical Workflow Visualization

The following diagram outlines a typical workflow for the analysis of this compound in an environmental sample.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2,3,5-trichlorophenol, a significant chlorinated aromatic compound. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including environmental analysis and as a potential intermediate in drug development. This document outlines the characteristic absorption bands, provides a detailed experimental protocol for spectral acquisition, and illustrates the correlation between the molecular structure and its IR spectrum.

Molecular Structure and Vibrational Modes

This compound (C₆H₃Cl₃O) is a substituted aromatic compound. Its infrared spectrum is characterized by vibrational modes associated with the hydroxyl (-OH) group, the aromatic ring, and the carbon-chlorine (C-Cl) bonds. The positions of the three chlorine atoms on the benzene ring influence the electronic distribution and, consequently, the frequencies of the various vibrational modes.

The key functional groups and their expected vibrational motions that give rise to distinct absorption bands in the IR spectrum include:

-

O-H stretch: From the phenolic hydroxyl group.

-

C-O stretch: Between the aromatic ring and the hydroxyl group.

-

C=C stretch: Within the aromatic ring.

-

C-H stretch: Of the aromatic ring.

-

C-H in-plane and out-of-plane bending: Of the aromatic ring.

-

C-Cl stretch: From the chlorinated substituents.

Quantitative Infrared Absorption Data

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) spectral database.[1] The assignments are based on established group frequency correlations for phenols and halogenated aromatic compounds.

| Peak Position (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3600 | O-H Stretch | Phenolic -OH |

| ~3080 | Aromatic C-H Stretch | Ar-H |

| ~1580 | Aromatic C=C Stretch | Aromatic Ring |

| ~1460 | Aromatic C=C Stretch | Aromatic Ring |

| ~1420 | C-O-H Bending | Phenolic -OH |

| ~1280 | C-O Stretch | Ar-O |

| ~1180 | Aromatic C-H In-Plane Bending | Ar-H |

| ~1100 | Aromatic C-H In-Plane Bending | Ar-H |

| ~860 | C-H Out-of-Plane Bending | Ar-H |

| ~780 | C-Cl Stretch | Ar-Cl |

| ~680 | C-Cl Stretch | Ar-Cl |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for solid samples.

Objective: To acquire a high-quality mid-infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Scientific Nicolet iS50, Bruker ALPHA II).

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

-

Sample of this compound (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Install the ATR accessory in the spectrometer's sample compartment.

-

Ensure the ATR crystal is clean and free from any residues. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

The background scan is typically performed over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical number of scans to be co-added for the background is 16 or 32 to ensure a good signal-to-noise ratio.

-

-

Sample Preparation and Loading:

-

Place a small amount of solid this compound onto the ATR crystal using a clean spatula.

-

Ensure that the sample completely covers the surface of the ATR crystal to obtain a strong and representative signal.

-

Lower the ATR pressure arm to apply consistent pressure on the solid sample, ensuring good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the this compound sample using the same scanning parameters as the background spectrum (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Analyze the spectrum by assigning the observed absorption bands to their corresponding molecular vibrations as detailed in the data table above.

-

-

Cleaning:

-

After the measurement is complete, release the pressure arm, and carefully remove the this compound sample from the ATR crystal using a spatula and a lint-free wipe.

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol to remove any remaining sample residue.

-

Logical Relationships in IR Spectroscopy of this compound

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its characteristic infrared absorption bands.

References

Environmental Fate and Degradation of 2,3,5-Trichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trichlorophenol (2,3,5-TCP) is a chlorinated aromatic compound that has raised environmental concerns due to its potential toxicity and persistence. While not as extensively studied as some of its isomers, understanding its behavior in the environment is crucial for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing its physicochemical properties, exploring its abiotic and biotic degradation pathways, and detailing relevant experimental methodologies.

Physicochemical Properties

The environmental transport and fate of 2,3,5-TCP are largely governed by its physical and chemical properties. A summary of these key parameters is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Appearance | Colorless needles or white chalky solid | [1] |

| Melting Point | 57-60 °C | [1] |

| Boiling Point | 248-249 °C | [1] |

| Water Solubility | 771 mg/L at 25 °C | |

| LogP (Octanol-Water Partition Coefficient) | 3.79 | [1] |

| Vapor Pressure | 0.0139 mmHg at 25°C | |

| pKa | 6.57 (predicted) |

Environmental Fate

The relatively low water solubility and moderate LogP value of 2,3,5-TCP suggest that it will have a tendency to partition to organic matter in soil and sediment. Its vapor pressure indicates a low potential for volatilization from water surfaces. Due to its persistence, 2,3,5-TCP can be subject to long-range transport in the environment. It is known to be toxic to aquatic organisms.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While specific studies on the photodegradation of 2,3,5-TCP are limited, research on other trichlorophenol isomers, such as 2,4,5-TCP and 2,4,6-TCP, indicates that photolysis can be a significant degradation pathway in aqueous environments. The process typically involves the cleavage of the carbon-chlorine bond, leading to the formation of dichlorophenols, monochlorophenols, and eventually phenol. Further degradation can lead to the opening of the aromatic ring and mineralization to CO₂, water, and chloride ions. The presence of photosensitizers, such as humic acids, in natural waters can enhance the rate of photodegradation.

Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as UV/H₂O₂ or Fenton chemistry, have been shown to be effective in degrading chlorophenols, including 2,4,6-trichlorophenol.[2][3] These processes can lead to complete mineralization.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Chlorophenols are generally resistant to hydrolysis under typical environmental pH and temperature conditions. However, under specific conditions, such as in the presence of strong alkaline additives, hydrolysis of trichlorophenols can occur, leading to the substitution of chlorine atoms with hydroxyl groups to form di- and trichlorinated catechols or resorcinols.[4]

Biotic Degradation

Microbial degradation is a key process for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to degrade various chlorophenols.

Aerobic Degradation

Under aerobic conditions, the initial step in the degradation of chlorophenols often involves the hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes. For trichlorophenols, this can lead to the formation of chlorinated catechols or hydroquinones. Subsequent steps involve ring cleavage by dioxygenases, followed by further degradation through metabolic pathways to ultimately yield carbon dioxide and chloride ions.

While a specific, complete aerobic degradation pathway for 2,3,5-TCP has not been fully elucidated, studies on other TCP isomers provide likely routes. For example, the degradation of 2,4,6-TCP can be initiated by a monooxygenase, leading to the formation of 2,6-dichlorohydroquinone.[5] A similar initial hydroxylation is plausible for 2,3,5-TCP.

Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for chlorinated phenols is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. This process is carried out by specific groups of anaerobic bacteria. The resulting less-chlorinated phenols are generally less toxic and more amenable to further degradation.

Studies on the anaerobic degradation of other trichlorophenols, such as 2,4,5-TCP and 2,4,6-TCP, have shown the formation of various di- and monochlorophenol isomers as intermediates before eventual conversion to phenol.[5] Phenol can then be further degraded to methane and carbon dioxide by methanogenic consortia. A study on the transformation of a biogenic chlorinated hydroquinone metabolite by Desulfitobacterium sp. strain PCE1 reported the formation of this compound, indicating that some microorganisms can also produce this compound under anaerobic conditions.[6]

Experimental Protocols

Isolation and Enrichment of 2,3,5-TCP Degrading Microorganisms

Objective: To isolate and enrich microbial cultures capable of degrading this compound from environmental samples.

Materials:

-

Environmental sample (e.g., contaminated soil, activated sludge)

-

Mineral Salts Medium (MSM)

-

This compound (as sole carbon and energy source)

-

Shaker incubator

-

Agar plates with MSM and 2,3,5-TCP

-

Sterile glassware

Protocol:

-

Enrichment:

-

Inoculate a flask containing sterile MSM supplemented with a specific concentration of 2,3,5-TCP (e.g., 10-50 mg/L) with the environmental sample.

-

Incubate the flask on a rotary shaker at a controlled temperature (e.g., 25-30 °C).

-

Monitor the degradation of 2,3,5-TCP over time using HPLC or GC-MS.

-

Once significant degradation is observed, transfer an aliquot of the culture to a fresh flask of the same medium. Repeat this transfer several times to enrich for the degrading microorganisms.[7][8][9][10][11]

-

-

Isolation:

-

Plate serial dilutions of the enriched culture onto MSM agar plates containing 2,3,5-TCP as the sole carbon source.

-

Incubate the plates until distinct colonies appear.

-

Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

-

-

Characterization:

-

Confirm the degradation ability of the pure isolates by growing them in liquid MSM with 2,3,5-TCP and monitoring its disappearance.

-

Identify the isolated strains using molecular techniques such as 16S rRNA gene sequencing.

-

Analysis of 2,3,5-TCP and its Degradation Products

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the separation and quantification of 2,3,5-TCP and its potential degradation products.[12]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., phosphoric or formic acid, to improve peak shape).

-

Detector: UV detector set at a wavelength where 2,3,5-TCP and its expected metabolites absorb (e.g., around 280 nm).

-

Quantification: Based on a calibration curve prepared with authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products. Derivatization may be required for polar metabolites to improve their volatility and chromatographic behavior.[10][13][14][15]

-

Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the aqueous matrix.

-

Derivatization (optional): Acetylation or silylation to convert polar hydroxyl groups to less polar esters or ethers.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Ionization: Electron ionization (EI).

-

Detection: Mass spectrometer operating in full scan mode for identification of unknowns and selected ion monitoring (SIM) mode for quantification of target analytes.

Conclusion

The environmental fate of this compound is influenced by a combination of its physicochemical properties and various degradation processes. While specific data for this isomer is somewhat limited, analogies drawn from other trichlorophenols suggest that both abiotic and biotic mechanisms contribute to its transformation in the environment. Aerobic and anaerobic microbial degradation, in particular, are expected to be the primary routes for its ultimate mineralization. Further research is needed to fully elucidate the specific degradation pathways, identify the key microbial players and enzymes involved, and to develop and optimize effective remediation technologies for environments contaminated with this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such investigations.

References

- 1. This compound | C6H3Cl3O | CID 13619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 6. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring of an Alkaline 2,4,6-Trichlorophenol-Degrading Enrichment Culture by DNA Fingerprinting Methods and Isolation of the Responsible Organism, Haloalkaliphilic Nocardioides sp. Strain M6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of a 2,4,6-trichlorophenol-dehalogenating enrichment culture and isolation of the dehalogenating member Desulfitobacterium frappieri strain TCP-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Degradation of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol by combining pulse electric discharge with bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicity and Ecotoxicity of 2,3,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorophenol (2,3,5-TCP) is a chlorinated phenol compound that has garnered scientific interest due to its potential toxicity and environmental persistence. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological and ecotoxicological profile of 2,3,5-TCP. While data specific to this isomer are limited, this document synthesizes available information and draws comparisons with closely related trichlorophenol isomers to provide a thorough assessment. This guide covers human and animal toxicity, ecotoxicity in aquatic organisms, and potential mechanisms of action. Additionally, it outlines standard experimental protocols for toxicity assessment and analytical detection, and visualizes key pathways and workflows to support further research and risk assessment.

Introduction

Chlorophenols are a class of chemical compounds that have been widely used as pesticides, herbicides, and wood preservatives.[1] this compound (CAS No. 933-78-8) is one of the isomers of trichlorophenol.[2] Although no longer in widespread production in many countries, its persistence in the environment and potential for human exposure remain a concern. Understanding the toxicological and ecotoxicological properties of 2,3,5-TCP is crucial for environmental risk assessment and the development of remediation strategies. This guide aims to provide researchers and professionals with a detailed technical resource on the known effects of 2,3,5-TCP.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2,3,5-TCP is essential for predicting its environmental fate and toxicokinetics.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [2] |

| Molecular Weight | 197.4 g/mol | [2] |

| Appearance | Long colorless needles or white chalky solid | [2] |

| Melting Point | 135 to 138 °F (57 to 61 °C) | [2] |

| Boiling Point | 478 to 480 °F (248 to 249 °C) at 760 mmHg | [2] |

| Water Solubility | < 1 mg/mL at 61 °F (16 °C) | [2] |

| log P (Octanol-Water Partition Coefficient) | 3.8 | [2] |

Mammalian Toxicity

Data on the mammalian toxicity of this compound are limited. Much of the available information is qualitative and derived from general safety data. For a more complete picture, data from the closely related isomer, 2,4,5-Trichlorophenol, are often used for risk assessment, though caution is advised when extrapolating between isomers.

Acute Toxicity

Acute exposure to 2,3,5-TCP can cause a range of symptoms.[3] Ingestion may be harmful.[3] It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[3] Symptoms of exposure can include:

-

Painless blanching or redness of the skin[3]

-

Vomiting, nausea, and diarrhea[3]

-

Collapse and coma[3]

-

Profuse sweating and intense thirst[3]

-

Cyanosis, hyperactivity, and stupor[3]

-

A fall in blood pressure, rapid breathing, and abdominal pain[3]

-

Hemolysis, convulsions, and pulmonary edema, which may be followed by pneumonia[3]

Prolonged contact can lead to severe burns and tissue destruction.[3]

Chronic Toxicity

Chronic exposure to related compounds has been associated with digestive disturbances, nervous system disorders, skin eruptions, and damage to the liver and kidneys.[2] For the 2,4,5-TCP isomer, chronic exposure in rats led to slight degenerative changes in the liver and kidneys.[4]

Carcinogenicity

There is insufficient data to classify the carcinogenicity of this compound. The U.S. Environmental Protection Agency (EPA) has classified the related isomer, 2,4,5-trichlorophenol, as a Group D substance, meaning it is not classifiable as to human carcinogenicity due to a lack of data.[4] However, another isomer, 2,4,6-trichlorophenol, is classified as a probable human carcinogen (Group B2) based on animal studies that showed an increased incidence of lymphomas, leukemia, and liver cancer.[5]

Quantitative Toxicity Data

| Isomer | Species | Route | Value | Endpoint | Reference |

| 2,4,5-TCP | Rat | Oral | 100 mg/kg/day | NOAEL | [6] |

| 2,4,5-TCP | Rat | Oral | 300 mg/kg/day | LOAEL | [6] |

| 2,4,5-TCP | Rat | Oral | 2.96 g/kg | LD50 | [6] |

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Ecotoxicity

This compound is classified as very toxic to aquatic life.[2] It can cause long-term adverse effects in the aquatic environment.[7]

Aquatic Toxicity

Limited quantitative data are available for the ecotoxicity of this compound. The table below summarizes available data for this isomer and the more studied 2,4,5-Trichlorophenol.

| Isomer | Species | Duration | Endpoint | Value (µg/L) | Reference |

| 2,4,5-TCP | Desmodesmus subspicatus (Green Algae) | 72 hours | EC50 (growth inhibition) | 1,200 | [8] |

| 2,4,5-TCP | Gammarus pulex (Amphipod) | 48 hours | LC50 | 390 | [8] |

| 2,4,5-TCP | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 260 | [8] |

| 2,4,5-TCP | Lemna gibba (Duckweed) | 7 days | EC50 (growth inhibition) | 415 | [8] |

| 2,4,5-TCP | Pseudokirchneriella subcapitata (Green Algae) | 72 hours | NOEC (growth inhibition) | 530 | [8] |

| 2,4,5-TCP | Daphnia magna (Crustacean) | 21 days | NOEC (reproduction) | 110 | [8] |

| 2,4,5-TCP | Oncorhynchus mykiss (Rainbow Trout) | 90 days | NOEC (mortality) | 108 | [8] |

EC50: Effective Concentration, 50% LC50: Lethal Concentration, 50% NOEC: No-Observed-Effect Concentration

Mechanism of Toxicity

The precise molecular mechanisms of this compound toxicity have not been extensively studied. However, the toxicity of chlorophenols, in general, is often attributed to their ability to uncouple oxidative phosphorylation, which disrupts cellular energy production. They can also generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like DNA, lipids, and proteins.[1]

Caption: Proposed general mechanism of chlorophenol-induced cellular toxicity.

Environmental Fate and Biodegradation

The environmental persistence of this compound is a key factor in its overall risk profile. Highly chlorinated phenols are generally more resistant to degradation.[9]

Environmental Fate

With a log P of 3.8, 2,3,5-TCP has a tendency to partition into organic matter in soil and sediment. Its low water solubility limits its mobility in aquatic systems, but it can still be transported in dissolved form.

Caption: Simplified logical flow of the environmental fate of this compound.

Biodegradation

The aerobic degradation of this compound has been observed to be slow.[9] The biodegradation of chlorophenols often proceeds through hydroxylation and ring cleavage, with the position of the chlorine atoms influencing the specific pathway and rate of degradation. For some trichlorophenols, degradation can involve reductive dechlorination under anaerobic conditions.[10]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicity and ecotoxicity of chemical compounds.

Aquatic Toxicity Testing Protocol (General)

This protocol is a generalized workflow for determining the acute toxicity (LC50) of a substance to fish, based on OECD and EPA guidelines.[11]

Caption: Experimental workflow for a standard acute aquatic toxicity test.

Analytical Detection Protocol

The detection and quantification of this compound in environmental samples are typically performed using chromatographic methods.

Method: Gas Chromatography (GC)

-

Instrumentation: Gas chromatograph with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS).[12]

-

Sample Preparation:

-

Extraction: For water samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte.[12] For solid samples, Soxhlet or ultrasonic extraction may be employed.[12]

-

Derivatization (Optional): Acetylation can improve the chromatographic properties of phenols.

-

-

GC Conditions:

-

Column: A capillary column suitable for phenol analysis (e.g., DB-5).

-

Injector and Oven Temperature: Optimized for the separation of chlorophenols.

-

Carrier Gas: Helium or Nitrogen.

-

-

Quantification: Based on a calibration curve generated from certified reference standards.

A reported detection limit for this compound using a specific chromatographic method was 0.0008 mg/mL.[13]

Conclusion

This compound is a compound with recognized toxic properties, particularly in aquatic environments. However, a significant gap in knowledge exists regarding its specific quantitative mammalian toxicity and the precise molecular mechanisms of its action. The available data, largely qualitative or inferred from related isomers, suggest that it should be handled with care due to its irritant properties and potential for causing systemic effects upon significant exposure. For ecotoxicological considerations, the high toxicity to aquatic organisms is a key concern. Future research should focus on generating robust, isomer-specific toxicological data for 2,3,5-TCP to allow for more accurate risk assessments and the development of informed regulatory guidelines. The experimental and analytical protocols outlined in this guide provide a framework for conducting such essential research.

References

- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H3Cl3O | CID 13619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. epa.gov [epa.gov]

- 5. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. ICSC 0589 - this compound [inchem.org]

- 8. env.go.jp [env.go.jp]

- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. NPDES - ACUTE — Aquatic Testing Laboratories [aquatictestinglabs.com]

- 12. wipp.energy.gov [wipp.energy.gov]

- 13. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to 2,3,5-Trichlorophenol: Historical and Current Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorophenol (2,3,5-TCP), a chlorinated aromatic compound, has a history rooted in industrial chemical synthesis, primarily serving as a chemical intermediate. While its use has been less widespread than other trichlorophenol isomers, understanding its properties, synthesis, and biological effects is crucial for assessing its environmental impact and potential applications. This technical guide provides a comprehensive overview of this compound, including its historical and current uses, physicochemical properties, synthesis and degradation pathways, and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound (CAS No. 933-78-8) is a member of the trichlorophenol group of compounds, which are characterized by a phenol ring substituted with three chlorine atoms. While isomers like 2,4,5-trichlorophenol and 2,4,6-trichlorophenol have been extensively used as pesticides and wood preservatives, the applications of 2,3,5-TCP have been more specialized.[1] Historically, trichlorophenols were utilized as insecticides, fungicides, herbicides, and bactericides.[2] Currently, this compound is primarily recognized for its role as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] It is also a known human metabolite of 1,2,4-trichlorobenzene.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling, application, and environmental assessment.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O | [4] |

| Molecular Weight | 197.45 g/mol | [4] |

| Appearance | Colorless crystals or a white chalky solid with a characteristic odor. | [4] |

| Melting Point | 62 °C | [5] |

| Boiling Point | 248-253 °C | [5] |

| Water Solubility | Poor | [5] |

| Octanol/Water Partition Coefficient (log Pow) | 3.8 | [5] |

| Vapor Density | 6.8 (air = 1) | [5] |

Synthesis of this compound

The synthesis of specific trichlorophenol isomers requires controlled reaction conditions to ensure the desired substitution pattern on the phenol ring. A generalized pathway for the synthesis of trichlorophenols involves the direct chlorination of phenol. However, to achieve a higher yield of the 2,3,5-isomer, a multi-step synthesis is often necessary, potentially starting from a precursor with a directing group.

Below is a conceptual workflow for the synthesis of a trichlorophenol, which can be adapted for the specific synthesis of the 2,3,5-isomer.

Experimental Protocol: Generalized Chlorination of Phenol

This is a generalized protocol and requires optimization for the specific synthesis of this compound.

Materials:

-

Phenol

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Lewis acid catalyst (e.g., aluminum chloride, ferric chloride)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve phenol in an appropriate anhydrous solvent in a reaction vessel equipped with a stirrer, a gas inlet (if using chlorine gas), and a reflux condenser.

-

Add the Lewis acid catalyst to the solution.

-

Slowly introduce the chlorinating agent to the reaction mixture while maintaining a controlled temperature. The reaction is exothermic and may require cooling.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).

-

Upon completion, quench the reaction by carefully adding a neutralizing agent.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting mixture of trichlorophenol isomers using fractional distillation or recrystallization to isolate the this compound isomer.

Historical and Current Uses

The applications of this compound have evolved over time, driven by industrial needs and increasing environmental and health regulations.

Historical Uses

Historically, trichlorophenols, as a group, were used broadly as:

-